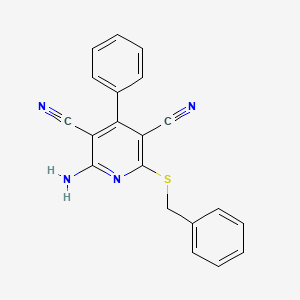

2-amino-6-(benzylsulfanyl)-4-phenylpyridine-3,5-dicarbonitrile

Vue d'ensemble

Description

The compound “2-amino-6-(benzylsulfanyl)-4-phenylpyridine-3,5-dicarbonitrile” is a complex organic molecule. It contains functional groups such as an amino group (-NH2), a benzylsulfanyl group (-SCH2C6H5), and a dicarbonitrile group (-C≡N). These functional groups suggest that this compound may have interesting chemical properties and potential applications .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or coupling reactions . For instance, 2-amino-6-arylbenzothiazoles can be synthesized via Pd(0) Suzuki cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely has a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), substituted with an amino group, a benzylsulfanyl group, a phenyl group, and two nitrile groups .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, the benzylsulfanyl group might undergo oxidation, and the nitrile groups could be hydrolyzed to carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar functional groups (like the amino and nitrile groups) could make the compound soluble in polar solvents .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 2-Amino-6-(benzylsulfanyl)-4-phenylpyridine-3,5-dicarbonitrile is involved in the synthesis of polyfunctional 2-thionicotinonitriles, showing its utility in the formation of biologically active compounds. This is achieved through reactions with sulfur in benzonitrile, leading to 4-amino-6-aryl-2-thio-1,2-dihydropyridine-3,5-dicarbonitriles (Bardasov et al., 2016).

- The compound has been used in the development of novel 4-acyl-2-amino-3,5-dicarbonitrile-6-sulfanylpyridines via efficient one-step synthesis, highlighting its role in creating pharmaceutical and biologically significant structures (Grigor’ev et al., 2015).

Biological and Medicinal Applications

- In the realm of neurodegenerative diseases, certain derivatives of 2-amino-pyridine-3,5-dicarbonitriles, prepared from compounds like 2-amino-6-benzylsulfanyl-4-phenylpyridine-3,5-dicarbonitrile, exhibited inhibitory effects on enzymes implicated in Alzheimer's disease and showed neuroprotective properties (Samadi et al., 2010).

- A review on the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines discusses its wide usage in the synthesis of biologically active compounds, indicating its significant role in pharmaceutical research (Akhmadiev et al., 2021).

Chemical Applications and Innovations

- Innovations in chemical synthesis techniques using 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines have been explored, including solvent-free synthesis methods that contribute to green chemistry and efficient production of novel compounds (Mahmoud & El-Sewedy, 2018).

- The compound has been a part of research in developing high-performance photoinitiating systems for 3D printing photopolymerization processes, demonstrating its versatility in advanced manufacturing technologies (Tomal et al., 2019).

Corrosion Inhibition

- 2-Amino-6-(benzylsulfanyl)-4-phenylpyridine-3,5-dicarbonitrile derivatives have been studied as corrosion inhibitors, providing insights into their potential industrial applications in protecting metals (Ansari et al., 2015).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 2-amino-6-(benzylsulfanyl)-4-phenylpyridine-3,5-dicarbonitrile are currently unknown. This compound is structurally similar to benzothiazole derivatives, which have been found to exhibit a broad spectrum of biological activity . .

Mode of Action

The mode of action of 2-amino-6-(benzylsulfanyl)-4-phenylpyridine-3,5-dicarbonitrile is not well-studied. Given its structural similarity to benzothiazole derivatives, it may interact with its targets in a similar manner. Benzothiazole derivatives have been found to exhibit various modes of action, including membrane perturbation and DNA binding . .

Pharmacokinetics

The compound has a predicted logP of 5.53, suggesting it may be lipophilic . Its water solubility at 25°C is estimated to be 0.3611 mg/L, which may impact its bioavailability .

Propriétés

IUPAC Name |

2-amino-6-benzylsulfanyl-4-phenylpyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4S/c21-11-16-18(15-9-5-2-6-10-15)17(12-22)20(24-19(16)23)25-13-14-7-3-1-4-8-14/h1-10H,13H2,(H2,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIFKJRRLPVDQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-(benzylthio)-4-phenylpyridine-3,5-dicarbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6499880.png)

![4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B6499885.png)

![4-methyl-2-{[(3-methylphenyl)carbamoyl]amino}-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6499892.png)

![N-[(4-fluorophenyl)methyl]-4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B6499907.png)

![2-methyl-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6499911.png)

![2-{[(3-chlorophenyl)carbamoyl]amino}-N-[2-(3-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6499917.png)

![tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6499925.png)

![8-[(pyridin-2-yl)methoxy]quinoline](/img/structure/B6499930.png)

![tert-butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6499947.png)

![2-[8-(4-methoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetonitrile](/img/structure/B6499958.png)

![2-[8-(4-ethoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6499967.png)

![1,4-dimethyl 2-[2-(morpholin-4-yl)acetamido]benzene-1,4-dicarboxylate](/img/structure/B6499980.png)

![ethyl 2-[(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B6499983.png)